molecular formula C18H23NO9 B610237 Propargyl-PEG4-5-nitrophenyl carbonate CAS No. 1422540-81-5

Propargyl-PEG4-5-nitrophenyl carbonate

Cat. No.: B610237
CAS No.: 1422540-81-5
M. Wt: 397.38
InChI Key: BRQWRLYCHVNDKS-UHFFFAOYSA-N
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Description

Propargyl-PEG4-5-nitrophenyl carbonate is a heterobifunctional reagent that contains both a propargyl group and a nitrophenyl group. The propargyl group enables the formation of triazole linkages with azide compounds or biomolecules via copper-catalyzed click chemistry. The nitrophenyl group is reactive towards the amino group of lysine, forming stable urethane linkages. The polyethylene glycol (PEG) units enhance the solubility of the molecule in aqueous media .

Mechanism of Action

Target of Action

The primary targets of Propargyl-PEG4-5-nitrophenyl carbonate are azide compounds or biomolecules . The compound interacts with these targets via a copper-catalyzed Click Chemistry .

Mode of Action

this compound is a heterobifunctional reagent with a propargyl group and nitrophenyl group . The propargyl group enables the formation of a triazole linkage with azide compounds or biomolecules via copper-catalyzed Click Chemistry . The nitrophenyl group is reactive towards the amino group of lysine by means of stable urethane linkages .

Biochemical Pathways

The biochemical pathways affected by this compound involve the formation of a triazole linkage with azide compounds or biomolecules via copper-catalyzed Click Chemistry . This reaction results in the creation of stable urethane linkages with the amino group of lysine .

Pharmacokinetics

The pharmacokinetics of this compound are influenced by its polyethylene glycol (PEG) units, which enhance the solubility of the molecule in aqueous media . This increased solubility can impact the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, potentially improving its bioavailability .

Result of Action

The result of the action of this compound is the formation of stable triazole linkages with azide compounds or biomolecules . This reaction allows for the selective targeting and modification of these biomolecules, which can have various molecular and cellular effects depending on the specific biomolecule targeted .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of copper ions is necessary for the copper-catalyzed Click Chemistry that enables the compound’s interaction with its targets . Additionally, the compound’s stability and efficacy can be affected by factors such as temperature and pH .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propargyl-PEG4-5-nitrophenyl carbonate involves the modification of bifunctional polyethylene glycol. The carboxyl group of the bifunctional polyethylene glycol is modified into a propargyl group, and the hydroxyl group is modified with 4-nitrophenyl chloroformate to form the nitrophenyl carbonate . The reaction typically requires the use of a base such as triethylamine and is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The product is typically purified using column chromatography and characterized using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .

Comparison with Similar Compounds

Propargyl-PEG4-5-nitrophenyl carbonate is unique due to its heterobifunctional nature, combining both a propargyl group and a nitrophenyl group. Similar compounds include:

This compound stands out due to its dual reactivity, enabling more versatile applications in scientific research and industry .

Properties

IUPAC Name

(4-nitrophenyl) 2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO9/c1-2-7-23-8-9-24-10-11-25-12-13-26-14-15-27-18(20)28-17-5-3-16(4-6-17)19(21)22/h1,3-6H,7-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRQWRLYCHVNDKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCCOC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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